molecular formula C14H22N2O5S B4897902 N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B4897902
M. Wt: 330.40 g/mol
InChI Key: MXKNLSOBSHGZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide, also known as MMNG, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MMNG is a glycine derivative that has been synthesized using various methods.

Mechanism of Action

N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of glycine receptors. Glycine receptors are ionotropic receptors that are involved in synaptic transmission in the central nervous system. They are activated by the neurotransmitter glycine, which leads to the influx of chloride ions into the cell. N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide binds to the glycine receptor and prevents glycine from binding, thereby blocking the influx of chloride ions.
Biochemical and Physiological Effects:
N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have effects on synaptic transmission in the central nervous system. It has been found to decrease the amplitude of inhibitory postsynaptic currents in neurons, indicating that it blocks the activity of glycine receptors. N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a specific and potent antagonist of glycine receptors. This makes it a useful tool for investigating the role of glycine receptors in synaptic transmission and pain perception. However, one limitation of using N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide is that it may have off-target effects on other receptors or ion channels. It is important to use appropriate controls and to interpret results carefully when using N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide in experiments.

Future Directions

There are several future directions for research involving N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to investigate the effects of N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide on different types of neurons and synapses in the central nervous system. Another direction is to explore the potential therapeutic applications of N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide in pain management. Additionally, it may be useful to develop more specific glycine receptor antagonists that do not have off-target effects.

Synthesis Methods

N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using different methods. One of the methods involves the reaction of N-(2-methoxyphenyl)-N-(3-methoxypropyl)chloroacetamide with glycine methyl ester in the presence of potassium carbonate. Another method involves the reaction of N-(2-methoxyphenyl)-N-(3-methoxypropyl)glycinamide with methanesulfonyl chloride in the presence of triethylamine. Both methods yield N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide as a white solid.

Scientific Research Applications

N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been found to have potential applications in scientific research. It has been used as a glycine receptor antagonist in electrophysiological studies of the central nervous system. It has also been used as a tool for investigating the role of glycine receptors in synaptic transmission. Additionally, N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)glycinamide has been used in studies of the effects of glycine receptor antagonists on pain perception.

properties

IUPAC Name

2-(2-methoxy-N-methylsulfonylanilino)-N-(3-methoxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-20-10-6-9-15-14(17)11-16(22(3,18)19)12-7-4-5-8-13(12)21-2/h4-5,7-8H,6,9-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKNLSOBSHGZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CN(C1=CC=CC=C1OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[N-(2-Methoxyphenyl)methanesulfonamido]-N-(3-methoxypropyl)acetamide

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